molecular formula C15H21Br2IN4S B1672033 Iodophenpropit dihydrobromide

Iodophenpropit dihydrobromide

Cat. No. B1672033
M. Wt: 576.1 g/mol
InChI Key: BOSOGNBLIWPCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor. It has a high affinity for the H3 receptor, with a dissociation constant (K_D) of approximately 0.32 nM . This compound is primarily used in scientific research to study the histamine H3 receptor and its role in various physiological and pathological processes.

Safety and Hazards

The safety data sheet for Iodophenpropit dihydrobromide indicates that it is intended for research use only and not for medicinal or household use . Further safety and hazard information should be available in the material safety data sheet provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodophenpropit dihydrobromide involves several steps, starting with the preparation of the intermediate compounds. The key steps include the iodination of phenylpropylamine and the subsequent reaction with isothiourea . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Iodophenpropit dihydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and solvents like DMSO . The reaction conditions vary depending on the desired product and include controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to iodophenpropit dihydrobromide include:

Uniqueness

This compound is unique due to its high selectivity and affinity for the histamine H3 receptor. Compared to similar compounds, it has a lower dissociation constant, indicating stronger binding to the receptor . This makes it a valuable tool in research and potential therapeutic applications.

properties

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOGNBLIWPCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodophenpropit dihydrobromide
Reactant of Route 2
Iodophenpropit dihydrobromide
Reactant of Route 3
Iodophenpropit dihydrobromide
Reactant of Route 4
Iodophenpropit dihydrobromide
Reactant of Route 5
Reactant of Route 5
Iodophenpropit dihydrobromide
Reactant of Route 6
Iodophenpropit dihydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.